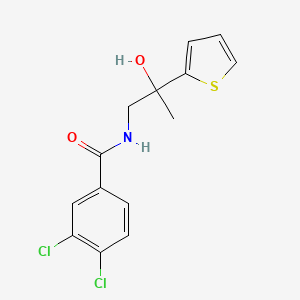

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a thiophene ring attached via a hydroxypropyl linker

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

Similar compounds have been known to undergo various chemical reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic properties as assessed by admet .

Result of Action

Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antimicrobial effects .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

Attachment of the Hydroxypropyl Linker: The hydroxypropyl linker is introduced by reacting the benzamide with a suitable epoxide, such as glycidol, under basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is then attached via a nucleophilic substitution reaction, where the hydroxy group of the hydroxypropyl linker reacts with a thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the carbonyl group.

Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of novel materials with unique electronic or optical properties due to the presence of the thiophene ring.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

3,4-dichloro-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the thiophene ring.

3,4-dichloro-N-(2-hydroxy-2-phenylpropyl)benzamide: Similar structure but has a phenyl ring instead of a thiophene ring.

3,4-dichloro-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but has a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.

Biological Activity

3,4-Dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is an organic compound with significant potential in medicinal chemistry and biological research. It features a benzamide core with dichloro substitutions and a thiophene ring linked through a hydroxypropyl group. This unique structure may influence its biological activity, making it a candidate for various therapeutic applications.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₃Cl₂N₁O₂S

- Molecular Weight : 320.23 g/mol

- CAS Number : 1351641-97-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antiviral agent and its interactions with biological macromolecules.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, N-Heterocycles have been studied for their efficacy against viral infections. The presence of the thiophene ring in this compound may enhance its interaction with viral proteins, potentially increasing its antiviral activity compared to other benzamide derivatives .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A study on related benzamide derivatives showed that modifications at specific positions could lead to enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups like dichlorine is known to improve the potency of antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies involving similar compounds:

| Compound | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Benzamide A | -Cl at positions 3, 4 | Moderate antibacterial | |

| Benzamide B | -F at position 4 | High antiviral | |

| Benzamide C | -Br at position 3 | Low cytotoxicity |

Case Studies

- Antiviral Efficacy : In a study examining the antiviral properties of benzamide derivatives, it was found that compounds with thiophene rings exhibited significantly improved binding affinities to viral proteins compared to those without. This suggests that this compound may also show similar enhancements in viral inhibition.

- Antimicrobial Testing : A series of experiments tested various benzamides against Cryptococcus neoformans, revealing that modifications leading to increased lipophilicity and electron-withdrawing characteristics resulted in lower IC50 values, indicating higher potency. This could be a promising avenue for further exploration with the target compound .

Properties

IUPAC Name |

3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVEPMEWAKRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.